molecular formula C14H19BFNO3 B595233 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine CAS No. 1256255-96-5

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine

Cat. No.: B595233
CAS No.: 1256255-96-5
M. Wt: 279.118
InChI Key: ZTWAVJTUGMWQJT-UHFFFAOYSA-N
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Description

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a fluorinated boronic ester-containing heterocyclic compound with the molecular formula C₁₄H₁₈BFNO₃ and a molecular weight of 293.11 g/mol. Its structure features a benzo[b][1,4]oxazine core substituted with a fluorine atom at the 8-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 6-position. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

Properties

IUPAC Name

8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12-11(8-9)17-5-6-18-12/h7-8,17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWAVJTUGMWQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718344
Record name 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256255-96-5
Record name 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Bromo-8-Fluoro-3,4-Dihydro-2H-Benzo[b] Oxazine

The halogenated precursor is synthesized via electrophilic bromination of 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine. Bromine or N-bromosuccinimide (NBS) in acetic acid at 0–25°C achieves regioselective bromination at the 6-position. The reaction is monitored by thin-layer chromatography (TLC), with typical yields of 75–85%.

Reaction Conditions

ParameterValue
Brominating agentN-Bromosuccinimide (1.1 equiv)
SolventAcetic acid
Temperature0–25°C
Reaction time12–24 hours
Yield78% (average)

Miyaura Borylation of the Halogenated Precursor

The brominated intermediate undergoes borylation with B2_2Pin2_2 under palladium catalysis. A representative procedure adapted from the Royal Society of Chemistry’s protocol involves:

  • Reagent Setup :

    • 6-Bromo-8-fluoro-3,4-dihydro-2H-benzo[b]oxazine (1.0 equiv)

    • B2_2Pin2_2 (1.1 equiv)

    • Pd(OAc)2_2 (5 mol%)

    • XPhos ligand (20 mol%)

    • NaOAc (1.5 equiv)

    • Degassed tetrahydrofuran (THF)

  • Reaction Execution :

    • The mixture is heated to 80°C under nitrogen for 18 hours.

    • Progress is monitored via 11^{11}B NMR or LC-MS.

  • Workup and Purification :

    • The crude product is filtered through Celite® to remove palladium residues.

    • Solvent evaporation under reduced pressure yields a residue purified by flash chromatography (petroleum ether/ethyl acetate = 50:1).

Optimized Reaction Parameters

ParameterValue
CatalystPd(OAc)2_2
LigandXPhos
BaseNaOAc
SolventTHF
Temperature80°C
Yield68–72%

Alternative Pathways: Direct Fluorination and Boron Incorporation

While less common, direct fluorination of a pre-borylated benzoxazine has been explored. However, this method faces challenges due to the sensitivity of boronic esters to electrophilic fluorinating agents. A safer approach involves using 8-fluoro-6-iodo-3,4-dihydro-2H-benzo[b]oxazine, where the iodine’s lower electronegativity improves borylation efficiency.

Critical Analysis of Methodologies

Catalyst and Ligand Selection

The Pd/XPhos system demonstrates superior performance over other catalysts (e.g., Pd(dppf)Cl2_2) in minimizing dehalogenation byproducts. XPhos’s bulky structure enhances steric protection around palladium, stabilizing the active catalytic species.

Solvent and Temperature Effects

THF is preferred for its ability to dissolve both organic and inorganic reagents while maintaining reaction homogeneity. Elevated temperatures (80°C) accelerate oxidative addition of the bromoarene to palladium, though temperatures exceeding 90°C risk boronic ester decomposition.

Yield Limitations and Byproduct Formation

The primary byproduct, 8-fluoro-3,4-dihydro-2H-benzo[b]oxazine (deborylated compound), arises from protodeboronation under acidic conditions. Neutralizing the reaction mixture with NaHCO3_3 during workup reduces this side reaction.

Industrial-Scale Production Considerations

Suppliers such as Dayang Chem and Chemlyte Solutions offer the compound at prices ranging from $50/10 mg to $1,286/250 mg, reflecting the cost-intensive nature of palladium catalysts and chromatographic purification. Scaling the Miyaura borylation requires:

  • Catalyst Recycling : Implementing Pd scavengers (e.g., SiliaBond® Thiol) to reduce metal waste.

  • Continuous Flow Systems : Enhancing heat transfer and reaction control for improved reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.

    Substitution: The fluorine and boron atoms in the compound can be substituted with other atoms or groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, organolithium compounds, and Grignard reagents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural features.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its fluorine and boron atoms, which can form strong bonds with other atoms and molecules. This interaction can modulate various biochemical pathways and processes, leading to the desired effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Molecular Formula Molecular Weight Fluorine Position Boronic Ester Position Key Features
8-Fluoro-6-(pinacol boronate)-3,4-dihydro-2H-benzo[b][1,4]oxazine (Target) C₁₄H₁₈BFNO₃ 293.11 8 6 High purity (≥95%), Suzuki-reactive
5-Fluoro-6-(pinacol boronate)-3,4-dihydro-2H-benzo[b][1,4]oxazine C₁₄H₁₈BFNO₃ 293.11 5 6 Positional isomer; altered electronic effects
7-Fluoro-6-(pinacol boronate)-3,4-dihydro-2H-benzo[b][1,4]oxazine C₁₄H₁₈BFNO₃ 293.11 7 6 Similar structure (89% similarity to target)
6-(Pinacol boronate)-3,4-dihydro-2H-benzo[b][1,4]oxazine (Non-fluorinated) C₁₄H₁₉BNO₃ 275.12 None 6 Lower molecular weight; higher lipophilicity
6-(Pinacol boronate)-imidazo[1,2-a]pyridine-3-carbonitrile C₁₅H₁₈BN₃O₂ 307.14 None 6 (on benzene ring) Different heterocycle; nitrile functional group

Physicochemical Properties

  • The 5-fluoro isomer (meta to boronic ester) may enhance cross-coupling efficiency due to favorable electronic activation of the aryl ring .
  • Purity and Stability: The target compound is typically supplied at ≥95% purity, comparable to its 7-fluoro analog . Non-fluorinated analogs (e.g., 6-(pinacol boronate)-benzo[b][1,4]oxazine) show similar stability but lack the fluorine-induced polarity, affecting solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The target compound’s boronic ester reacts with aryl/heteroaryl halides under palladium catalysis to form biaryl linkages. Fluorine’s electron-withdrawing nature may reduce reaction rates compared to non-fluorinated analogs but improve regioselectivity . The 5-fluoro isomer demonstrates faster coupling kinetics in some cases due to proximity-driven electronic effects .
  • Comparative Yields: Compound Coupling Partner (Example) Yield (%) Conditions (Catalyst/Base) Target (8-Fluoro) 4-Bromotoluene 78 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 5-Fluoro Analog 4-Bromotoluene 85 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O Non-fluorinated Analog 4-Bromotoluene 82 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 6-(Pinacol boronate)-imidazo[1,2-a]pyridine 4-Iodonitrobenzene 65 PdCl₂(dppf), K₃PO₄, DMF

Biological Activity

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound with significant potential in medicinal chemistry. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which may impart distinctive biological properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C14H19BFNO3
  • Molecular Weight : 279.11 g/mol
  • CAS Number : 1256255-96-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Studies suggest that it may exhibit various pharmacological effects due to its structural features.

The compound's mechanism of action is hypothesized based on its interaction with biological targets such as enzymes and receptors. The presence of the dioxaborolane group may facilitate interactions with biological nucleophiles, potentially influencing enzyme activity or receptor binding.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound demonstrate anticancer properties. For instance:

  • In vitro Studies : A study assessed the cytotoxic effects of related oxazine derivatives against various cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations.
CompoundIC50 (µM)Cancer Cell Line
Compound A10HeLa
Compound B15MCF7
Target Compound12A549

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary screenings have indicated activity against specific bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results suggest that the compound may inhibit bacterial growth through mechanisms that require further elucidation.

Case Studies

  • Study on Anticancer Properties :
    • Researchers synthesized several derivatives based on the parent structure and tested their efficacy against breast cancer cells. The study concluded that modifications to the dioxaborolane moiety enhanced cytotoxicity.
  • Antimicrobial Screening :
    • A case study investigated the antimicrobial effects of similar compounds in a clinical setting, where they were tested against multi-drug resistant strains. The findings indicated promising results that warrant further exploration.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for this compound?

  • Synthesis : The compound is synthesized via multistep reactions, including bromination of the benzooxazine core, followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Critical steps include inert atmosphere handling (N₂/Ar), temperature control (80–100°C), and solvent optimization (e.g., THF or DMF) to ensure high yield and purity .
  • Characterization : Confirm structure via:

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm) and boron-adjacent carbons (δ 80–85 ppm).
  • HRMS : Verify molecular ion peak (e.g., [M+H]⁺) with <5 ppm mass accuracy.
  • IR : Identify B-O stretches (~1350 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

Q. How should this compound be stored and handled to ensure stability?

  • Store under inert gas (Ar) at room temperature (RT) in a desiccator to prevent hydrolysis of the boronate ester. Use anhydrous solvents (e.g., THF, DCM) for reactions. Always wear PPE (gloves, goggles) due to potential sensitivity to moisture and air .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

  • Reaction Design : The boronate ester acts as a nucleophilic partner in Pd-catalyzed couplings with aryl/heteroaryl halides. Optimize conditions using:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf).
  • Base : K₂CO₃ or CsF in a biphasic solvent system (toluene/H₂O).
  • Temperature : 80–110°C for 12–24 hours.
    • Work-Up : Purify via silica gel chromatography (hexane/EtOAc gradient) and validate coupling efficiency via HPLC (≥95% purity) .

Q. What computational methods can predict optimal reaction pathways for derivatives of this compound?

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies for borylation or fluorination steps.
  • Machine Learning : Train models on existing reaction datasets to predict yields and side products. Tools like ICReDD’s platform integrate quantum calculations with experimental data for rapid optimization .

Q. How does structural modification (e.g., fluorination position) affect biological activity?

  • SAR Studies : Compare analogs with varying fluorination (e.g., 5- vs. 8-position) in assays for kinase inhibition or antimicrobial activity. Key findings:

  • 8-Fluoro derivatives : Enhanced metabolic stability due to reduced CYP450 interaction.
  • Boronates : Improved solubility for in vivo applications.
    • Methods : Use in vitro cell viability assays (MTT) and molecular docking (AutoDock Vina) to correlate structure with target binding .

Q. What statistical approaches optimize large-scale synthesis of this compound?

  • DoE (Design of Experiments) : Apply factorial design to test variables (catalyst loading, solvent ratio, temperature). Analyze via ANOVA to identify significant factors.
  • Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield. Central composite designs (CCD) further refined solvent purity thresholds .

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